CI 951

Description

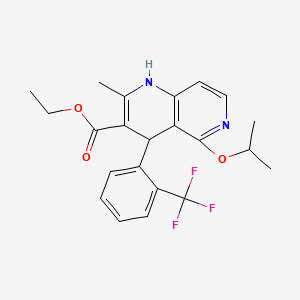

CI 951 is a dihydronaphthyl-derived calcium ion (Ca²⁺) antagonist and channel blocker with the molecular formula C₂₂H₂₃F₃N₂O₃ and a molecular weight of 420.42 g/mol . Its CAS registry number is 126661-07-2, and it is available in powder form for research applications, requiring storage at -20°C (powder) or -80°C (solvent) to maintain stability .

Properties

IUPAC Name |

ethyl 2-methyl-5-propan-2-yloxy-4-[2-(trifluoromethyl)phenyl]-1,4-dihydro-1,6-naphthyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23F3N2O3/c1-5-29-21(28)17-13(4)27-16-10-11-26-20(30-12(2)3)19(16)18(17)14-8-6-7-9-15(14)22(23,24)25/h6-12,18,27H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVXQOAYCEUDQTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3C(F)(F)F)C(=NC=C2)OC(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00908239 | |

| Record name | Ethyl 2-methyl-5-[(propan-2-yl)oxy]-4-[2-(trifluoromethyl)phenyl]-1,4-dihydro-1,6-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00908239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103183-79-5, 126661-07-2 | |

| Record name | Goe 5438 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103183795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CI 951 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126661072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-methyl-5-[(propan-2-yl)oxy]-4-[2-(trifluoromethyl)phenyl]-1,4-dihydro-1,6-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00908239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of CI 951 involves several steps, starting with the preparation of the dihydronaphthyl core structure. The synthetic route typically includes the following steps:

Formation of the dihydronaphthyl core: This involves the cyclization of appropriate precursors under specific conditions.

Introduction of functional groups: Various functional groups are introduced to the core structure through reactions such as halogenation, alkylation, and acylation.

Final assembly: The final compound is assembled through a series of coupling reactions, followed by purification and characterization.

Chemical Reactions Analysis

Decarboxylative Halogenation Reactions

CI 951-related hydroxybenzoic acid derivatives undergo ipso-substitution and decarboxylation in halogenation reactions. For example:

- Substrate : 4-Hydroxybenzoic acid reacts with bromine (Br₂) in cold H₂SO₄ to form 2,4,6-tribromophenol as the major product via electrophilic aromatic substitution .

- Mechanism :

Table 1: Halogenation Yields for Related Substrates

Radical-Mediated Pathways

Reactions involving CI 951 derivatives may proceed via acyloxy radical intermediates :

- Step 1 : Acyl hypobromite (65 ) undergoes homolytic cleavage to generate acyloxy (66 ) and bromine radicals.

- Step 2 : Acyloxy radicals decompose to alkyl radicals (67 ), which abstract bromine to form alkyl bromides .

- Example : Cyclopropylacetic acid derivatives yield rearranged products (e.g., 78 and 79 ) via neophyl radical intermediates .

Reaction Optimization

Key parameters influencing CI 951-related reactions:

- Temperature : Higher temperatures (50–70°C) favor decarboxylation .

- Catalysts : Silver salts (AgBr, AgOAc) enhance halogenation efficiency .

- Solvent : Non-polar solvents (CCl₄) stabilize radical intermediates .

Kinetic and Mechanistic Studies

Scientific Research Applications

CI 951 has a wide range of scientific research applications, including:

Mechanism of Action

CI 951 exerts its effects by blocking calcium ion channels. This action prevents the influx of calcium ions into cells, which can modulate various cellular processes. The molecular targets of CI 951 include specific calcium ion channels, and the pathways involved are related to calcium ion signaling .

Comparison with Similar Compounds

Structural Analogues

No direct structural analogues of CI 951 are described in the provided evidence. However, dihydronaphthyl moieties are common in pharmaceuticals targeting ion channels. For example:

- Nifedipine : A dihydropyridine Ca²⁺ channel blocker used to treat hypertension. Unlike CI 951, nifedipine contains a pyridine ring instead of a dihydronaphthyl group, which alters its binding affinity and selectivity for L-type calcium channels .

- Verapamil : A phenylalkylamine Ca²⁺ antagonist with a distinct chemical structure but similar functional effects on vascular smooth muscle.

Table 1: Structural and Functional Comparison of CI 951 with Common Ca²⁺ Antagonists

| Compound | Core Structure | Molecular Weight (g/mol) | Key Targets | Applications |

|---|---|---|---|---|

| CI 951 | Dihydronaphthyl | 420.42 | Ca²⁺ channels | Research use only |

| Nifedipine | Dihydropyridine | 346.34 | L-type Ca²⁺ channels | Hypertension, angina |

| Verapamil | Phenylalkylamine | 454.60 | L-type Ca²⁺ channels | Arrhythmias, angina |

Functional Analogues

CI 951’s role as a Ca²⁺ channel blocker aligns it functionally with compounds like diltiazem (a benzothiazepine) and amlodipine (a dihydropyridine).

Research Context

The evidence highlights CI 951’s use in experimental settings but lacks clinical or preclinical studies comparing it to other Ca²⁺ modulators. For instance:

- Studies on HBV-related cirrhosis () and hepatocellular carcinoma () focus on clinical biomarkers (e.g., albumin–butyrylcholinesterase) rather than calcium antagonists.

- Research guidelines () emphasize the need for detailed physicochemical and pharmacological data when comparing compounds, which are absent for CI 951 in the provided materials.

Q & A

Q. What experimental methodologies are recommended to confirm CI 951's mechanism as a calcium channel blocker?

To confirm CI 951's role as an L-type calcium channel antagonist, employ:

- Electrophysiological assays : Use patch-clamp techniques on HEK293 cells expressing Cav1.2 channels to measure current inhibition.

- Competitive binding studies : Compare CI 951’s affinity to radiolabeled dihydropyridines (e.g., [³H]-nitrendipine) in isolated cardiac membranes.

- Dose-response analysis : Generate concentration-response curves (log[CI 951] vs. % inhibition) to calculate IC₅₀ and Hill coefficients using nonlinear regression .

| Key Parameters | Example Values | Statistical Test |

|---|---|---|

| IC₅₀ | 15 nM (95% CI: 12–18 nM) | Sigmoidal curve fitting |

| Hill coefficient | 1.2 ± 0.1 | Student’s t-test (vs. control) |

Q. How should researchers design an in vitro assay to assess CI 951’s cytotoxicity?

- Cell lines : Use primary cardiomyocytes or HepG2 cells for liver toxicity screening.

- Controls :

- Positive control : Staurosporine (1 µM) for apoptosis induction.

- Vehicle control : Match solvent concentration (e.g., 0.1% DMSO).

Q. What statistical approaches are appropriate for analyzing CI 951’s dose-response data?

- Nonlinear regression : Fit sigmoidal curves (variable slope) to derive IC₅₀/LD₅₀.

- Goodness-of-fit : Report R² and residual plots.

- Comparisons : Use one-way ANOVA with Tukey’s post hoc test for multi-group analyses. Include 95% confidence intervals for critical parameters .

Advanced Research Questions

Q. How can researchers resolve contradictions in CI 951’s pharmacokinetic (PK) data across studies?

Perform a systematic meta-analysis :

- Variables to harmonize :

| Variable | Impact | Adjustment Method |

|---|---|---|

| Dosage form | Bioavailability variance | Subgroup analysis by route |

| Animal model | Metabolic differences | Covariate adjustment |

| Analytical method | Sensitivity disparities | Bland-Altman plot validation |

- Statistical tools : Multivariate regression to identify confounding factors (e.g., age, sex) and mixed-effects models for inter-study variability .

Q. What strategies optimize CI 951’s synthetic yield and purity in academic settings?

- Purification : Use reverse-phase HPLC with a C18 column (gradient: 10–90% acetonitrile in water + 0.1% TFA).

- Characterization :

- Purity : ≥95% by HPLC (λ = 254 nm).

- Structural confirmation : ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS).

Q. How can multi-omics approaches elucidate CI 951’s off-target effects?

- Transcriptomics : Perform RNA-seq on treated vs. control cells; use DESeq2 for differential expression analysis.

- Proteomics : Conduct LC-MS/MS with MaxQuant for protein quantification.

- Integration : Apply pathway enrichment (DAVID, STRING) to identify overlapping pathways. Validate candidates via CRISPR-Cas9 knockout and functional assays (e.g., calcium imaging) .

Methodological Guidance for Data Analysis

Q. How should researchers validate CI 951’s target engagement in vivo?

- Photoaffinity labeling : Synthesize a [³H]-CI 951 analog and crosslink to target proteins in tissue lysates.

- Autoradiography : Resolve labeled proteins via SDS-PAGE and compare bands to controls.

- Genetic validation : Use tissue-specific Cav1.2 knockout mice to confirm phenotype rescue .

Q. What controls are critical when assessing CI 951’s cardioprotective effects in ischemia-reperfusion models?

- Sham control : Surgery without ischemia induction.

- Drug vehicle : Match solvent (e.g., saline with 5% PEG-400).

- Positive control : Ischemic preconditioning or verapamil.

- Outcome measures : Infarct size (TTC staining), troponin levels, and echocardiography .

Data Presentation Standards

Q. How should conflicting electrophysiological data for CI 951 be reported?

Q. What guidelines ensure rigorous reporting of CI 951’s biochemical assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.